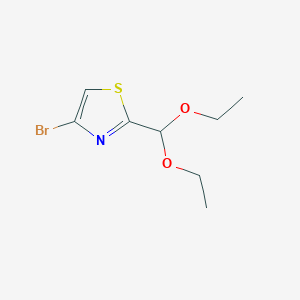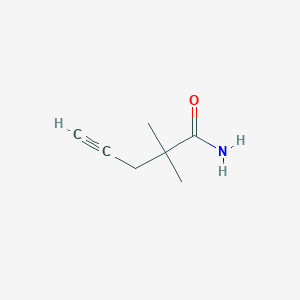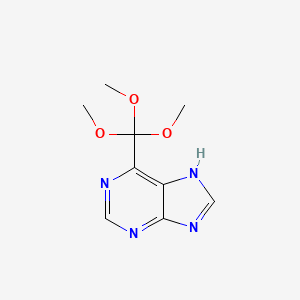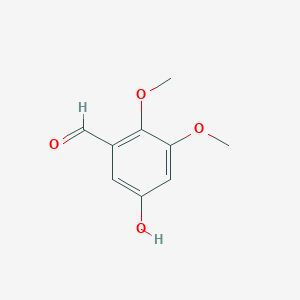
5-Hydroxy-2,3-dimethoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy-2,3-dimethoxybenzaldehyde, also known as syringaldehyde, is an organic compound with the molecular formula C9H10O4. It is a derivative of benzaldehyde and is characterized by the presence of hydroxyl and methoxy groups on the aromatic ring. This compound is commonly found in nature, particularly in the lignin of plants, and is known for its distinctive aromatic properties .
准备方法
Synthetic Routes and Reaction Conditions
5-Hydroxy-2,3-dimethoxybenzaldehyde can be synthesized through various methods. One common approach involves the formylation of 1,4-dimethoxybenzene using hydrogen cyanide or zinc cyanide under acidic conditions . Another method includes the alkylation of 2-hydroxy-5-methoxybenzaldehyde with dimethyl sulfate . These reactions typically require the use of metal hydroxides and suitable solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves the oxidation of anethole to anisaldehyde, followed by a Baeyer-Villiger oxidation reaction with performic or peracetic acid . This method is preferred due to its efficiency and high yield.
化学反应分析
Types of Reactions
5-Hydroxy-2,3-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas with metal catalysts (for reduction), oxidizing agents like potassium permanganate (for oxidation), and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include syringic acid (from oxidation), syringyl alcohol (from reduction), and various substituted benzaldehydes (from substitution reactions) .
科学研究应用
5-Hydroxy-2,3-dimethoxybenzaldehyde has a wide range of applications in scientific research:
作用机制
The mechanism of action of 5-Hydroxy-2,3-dimethoxybenzaldehyde involves its ability to disrupt cellular antioxidation systems. This disruption is achieved through redox cycling, which destabilizes cellular redox homeostasis and inhibits microbial growth . The compound targets enzymes such as superoxide dismutases and glutathione reductase, leading to oxidative stress and cell death in fungi .
相似化合物的比较
Similar Compounds
2,5-Dimethoxybenzaldehyde: Similar in structure but lacks the hydroxyl group at the 5-position.
4-Hydroxy-3,5-dimethoxybenzaldehyde:
Uniqueness
5-Hydroxy-2,3-dimethoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a redox-active compound and disrupt fungal antioxidation systems sets it apart from other benzaldehyde derivatives .
属性
CAS 编号 |
62648-55-9 |
|---|---|
分子式 |
C9H10O4 |
分子量 |
182.17 g/mol |
IUPAC 名称 |
5-hydroxy-2,3-dimethoxybenzaldehyde |
InChI |
InChI=1S/C9H10O4/c1-12-8-4-7(11)3-6(5-10)9(8)13-2/h3-5,11H,1-2H3 |
InChI 键 |
STRSHWWUDUCXMO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)C=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


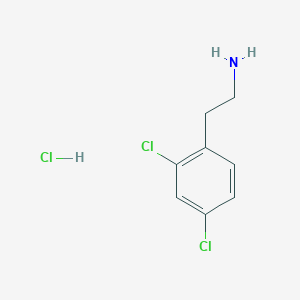

![5-Amino-4-hydroxy[2,2'-bifuran]-3(2H)-one](/img/structure/B14000732.png)
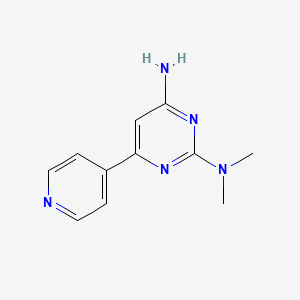

![3,5-Dimethyl-4-[(2-nitrophenyl)methylidene]-4H-pyrazole](/img/structure/B14000740.png)
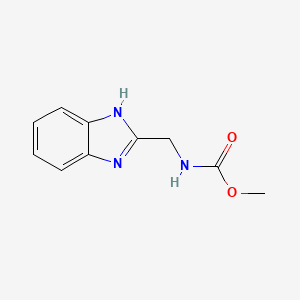
![n-[(2-Fluoroethyl)(nitroso)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B14000770.png)
![4-[(4-Methoxybenzyl)(nitroso)amino]benzoic acid](/img/structure/B14000797.png)

![4-Hydroxy-3,4-dihydro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B14000799.png)
